molecular formula C10H13N2NaO2S B1396373 Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate CAS No. 1332529-28-8

Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1396373
CAS No.: 1332529-28-8
M. Wt: 248.28 g/mol
InChI Key: XXYHWQOMCATUQX-UHFFFAOYSA-M
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Description

Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a sophisticated heterocyclic building block designed for pharmaceutical research and medicinal chemistry. This compound integrates two privileged pharmacophores: a thiazole ring and a piperidine moiety, both of which are prevalent in bioactive molecules and approved drugs . The molecular structure, featuring a sodium carboxylate, enhances solubility for streamlined handling in aqueous reaction systems. The core research value of this compound lies in its application as a key synthetic intermediate for constructing novel chemical entities. Thiazole derivatives are extensively investigated for their potential as dual COX/LOX inhibitors , a promising class of anti-inflammatory agents that may offer improved gastric and cardiovascular safety profiles compared to traditional NSAIDs . Concurrently, piperidine subunits are fundamental scaffolds in more than twenty classes of pharmaceuticals, contributing to ligands for central nervous system targets, anticancer agents, and beyond . The strategic combination of these rings into a single molecule makes this compound a versatile precursor for generating libraries of compounds aimed at these and other biological targets. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

sodium;2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.Na/c13-10(14)8-7-15-9(11-8)6-12-4-2-1-3-5-12;/h7H,1-6H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYHWQOMCATUQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC(=CS2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiazole-4-carboxylate Family

Key structural variations among related compounds include substituents at the 2-position of the thiazole ring and the nature of the carboxylate counterion. Below is a comparative analysis:

Compound Name Substituent at Thiazole-2-Position Counterion Key Properties CAS Number Reference
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate Piperidin-1-ylmethyl Sodium High solubility in water, 95% purity 1332529-28-8
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate Pyrrolidin-1-yl Sodium Smaller 5-membered ring; altered steric profile 1401425-87-3
Sodium 2-pyridin-2-yl-1,3-thiazole-4-carboxylate Pyridin-2-yl Sodium Aromatic substituent; potential π-π interactions 115311-41-6
Methyl 5-benzoyl-2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate Piperidin-1-yl Methyl ester Lipophilic; intermediate for prodrugs N/A
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid Piperidin-4-yl (direct bond) Free acid Rigid structure; limited solubility 953720-57-5

Physicochemical Properties

  • Solubility : Sodium salts (e.g., CAS 1332529-28-8) exhibit superior aqueous solubility compared to methyl esters or free acids, critical for in vitro assays .
  • Thermal Stability : Methyl esters (e.g., compounds 9a–c in ) show higher melting points (120–160°C) due to crystalline packing, whereas sodium salts are hygroscopic and require controlled storage.

Spectroscopic Data

  • NMR : Piperidin-1-ylmethyl substituents in sodium salts produce distinct δH ~2.5–3.5 ppm for methylene protons, contrasting with pyrrolidin-1-yl derivatives (δH ~3.0–3.8 ppm) due to ring size differences .
  • HR-MS : Sodium salts display [M−Na]⁻ ions in negative-ion mode, while methyl esters show [M+H]⁺ peaks with characteristic fragmentation patterns .

Biological Activity

Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and biochemical properties, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, a thiazole ring, and a carboxylate group. Its molecular formula is C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S with a molar mass of 226.3 g/mol. The compound is characterized as an irritant according to safety classifications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms like the inhibition of DNA gyrase, which is crucial for bacterial DNA replication.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli14
Bacillus subtilis16
Pseudomonas aeruginosa12

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines.

Table 2: In Vitro Anti-Proliferative Activity

Cancer Cell LineIC50 (µM)
Hepatocellular carcinoma20
Breast cancer (MCF-7)25
Prostate cancer (PC-3)30
Colorectal cancer (HCT-116)22

The compound's mechanism of action appears to involve the modulation of specific molecular targets involved in cancer cell proliferation and survival .

The biological activity of this compound is attributed to its interactions with various enzymes and receptors. It may act as an inhibitor or activator of these targets, influencing critical biological pathways. For instance, its potential to inhibit Class I PI3K enzymes has been linked to its anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus in clinical isolates. The compound was tested in different concentrations, showing a dose-dependent response.

Case Study 2: Anticancer Properties

In another study focusing on its anticancer properties, researchers evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant apoptosis in treated cells compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., thiazole derivatives and piperidine-containing reagents). Key steps include:

  • Thiazole Core Formation : Use ethyl acetoacetate and thiourea derivatives under acidic or basic conditions to construct the thiazole ring .
  • Piperidine Functionalization : Introduce the piperidin-1-ylmethyl group via nucleophilic substitution or Mannich reactions, using formaldehyde and piperidine in polar solvents (e.g., ethanol or DMF) .
  • Carboxylation and Salt Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) with NaOH followed by ion exchange to yield the sodium salt .
    • Optimization : Adjust catalyst (e.g., copper sulfate for click chemistry ), solvent polarity, and temperature to improve yield. Monitor purity via HPLC or TLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the thiazole ring (δ 7–8 ppm for aromatic protons) and piperidine moiety (δ 1.5–2.5 ppm for methylene groups) .
  • IR : Identify carboxylate (C=O stretch ~1650 cm1^{-1}) and thiazole (C-S-C ~650 cm1^{-1}) bands .
  • Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use X-ray diffraction to resolve bond lengths and angles, particularly the thiazole-piperidine linkage .

Q. What purification techniques are most suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate polar carboxylate salts from non-polar impurities using water/ethyl acetate .
  • Column Chromatography : Use silica gel with gradient elution (e.g., cyclohexane to ethyl acetate) for intermediates. For the sodium salt, ion-exchange resins may be required .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/diethyl ether) to enhance crystal purity .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps, focusing on the carboxylate group’s charge distribution and thiazole ring aromaticity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous media to predict aggregation behavior or salt dissociation .
  • Docking Studies : Investigate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing analogous thiazole-carboxylate docking poses .

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected coupling patterns in NMR?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C interactions .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to clarify ambiguous peaks .

Q. How do substituents on the piperidine or thiazole rings influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Electron-Withdrawing Groups (EWGs) : Introduce halogens or nitro groups to the thiazole ring to enhance electrophilicity. Monitor via Hammett plots .
  • Piperidine Modifications : Replace piperidine with morpholine or pyrrolidine to study steric effects on solubility and crystallinity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability changes induced by substituents .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthesizing this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reagent stoichiometry, temperature) and identify critical factors via ANOVA .
  • Control Charts : Track batch-to-batch yield variations over 10+ syntheses to pinpoint outliers .

Q. How can researchers mitigate degradation of this compound during long-term storage?

  • Methodological Answer :

  • Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS.
  • Lyophilization : Convert the sodium salt to a free acid, lyophilize, and reconstitute in degassed buffers to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
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Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

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